2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
This compound belongs to the tetrahydropyridinone-sulfanyl acetamide class, characterized by a 1,4,5,6-tetrahydropyridin-2-yl core substituted with a 4-chlorophenyl group at position 4, a cyano group at position 3, and a sulfanyl-acetamide side chain.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-13-4-2-3-5-18(13)24-20(27)12-28-21-17(11-23)16(10-19(26)25-21)14-6-8-15(22)9-7-14/h2-9,16H,10,12H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYXYLDPUCWLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, such as:
Neat Methods: Stirring without solvent at room temperature or with heat.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include different solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the tetrahydropyridinone ring, sulfanyl-acetamide linkage, and N-aryl groups. Key comparisons are outlined below:
Substituent Variations on the Tetrahydropyridinone Ring
- Fluorine’s smaller atomic radius may reduce steric hindrance compared to chlorine .
Modifications in the Sulfanyl-Acetamide Side Chain
- Dichlorophenyl Substitution: In 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide, the dihydropyrimidinone core and dichlorophenyl group confer higher melting points (230°C) compared to tetrahydropyridinone analogs, suggesting stronger intermolecular forces .
- Ethoxy-Methoxyphenyl Derivatives: The introduction of 4-ethoxy-3-methoxyphenyl and phenyl groups (e.g., 2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide) enhances steric complexity, likely affecting pharmacokinetic profiles .
N-Aryl Group Modifications
Research Findings and Bioactivity Insights
While direct bioactivity data for the target compound is absent in the evidence, inferences can be drawn from related structures:
- Ferroptosis Induction: Analogs with chloro/fluorophenyl groups may act as ferroptosis inducers (FINs) in cancer cells, as seen in studies on oral squamous cell carcinoma (OSCC) .
- Antimicrobial Potential: Sulfanyl-acetamide derivatives, such as those synthesized via diazonium coupling (e.g., 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide), exhibit antimicrobial activity, suggesting a broader pharmacological scope .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide (hereafter referred to as the compound) is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity based on available research findings.
- Molecular Formula : C20H18ClN3O2S
- Molecular Weight : 403.89 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The compound exhibits biological activity primarily through its interaction with various molecular targets, including kinases and other proteins involved in cellular signaling pathways. Its structure suggests potential for inhibition of specific kinases, which are critical in cancer progression and other diseases.
Anticancer Properties
Research has indicated that the compound may possess significant anticancer properties. In a study involving glioblastoma cell lines, it was observed that the compound inhibited cell proliferation and induced apoptosis in cancer cells while showing reduced toxicity towards normal cells. The mechanism appears to involve the inhibition of the AKT signaling pathway, which is often dysregulated in cancers.
| Cell Line | EC50 (μM) | Effect |
|---|---|---|
| U87MG | 12 | Inhibition of growth |
| C6 | 15 | Induction of apoptosis |
| U251 | 10 | Reduction in neurosphere formation |
Kinase Inhibition
The compound has been screened against multiple kinases with promising results. Notably, it demonstrated low micromolar activity against AKT2/PKBβ, an important kinase involved in cell survival and proliferation.
| Kinase | IC50 (μM) | Selectivity |
|---|---|---|
| AKT1 | 14 | Moderate selectivity |
| AKT2 | 12 | High selectivity |
| ERK1/2 | 20 | Low selectivity |
Case Studies
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Study on Glioblastoma Cells
- In vitro studies demonstrated that treatment with the compound led to a significant decrease in cell viability in glioblastoma cell lines (U87MG and U251). The study highlighted its potential as a therapeutic agent for treating aggressive brain tumors.
-
Cytotoxicity Assessment
- A cytotoxicity study revealed that the compound exhibited lower toxicity levels against non-cancerous cells compared to its effects on cancerous cells, indicating a selective action that could minimize side effects in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
